molecular formula C9H15N3 B1523599 2-(tert-Butyl)-6-methylpyrimidin-4-amine CAS No. 1250621-57-8

2-(tert-Butyl)-6-methylpyrimidin-4-amine

Cat. No. B1523599
CAS RN: 1250621-57-8
M. Wt: 165.24 g/mol
InChI Key: BKJUJWITMMOAQP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-methylpyrimidin-4-amine, or 2-TBMPA, is an organic compound commonly used in scientific research and laboratory experiments. It is a type of amine that has a pyrimidine ring structure with two tert-butyl and one methyl substituents. 2-TBMPA is a versatile building block for organic synthesis and has a variety of applications in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

Organic Synthesis

2-(tert-Butyl)-6-methylpyrimidin-4-amine: is utilized in organic synthesis as a building block for creating complex molecules. Its unique structure allows for the introduction of the tert-butyl group into larger molecules, which can significantly alter the chemical properties of the final compound, such as increasing steric hindrance or modifying reactivity .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of pharmaceuticals. The tert-butyl group is often used in drug design to improve the metabolic stability of a molecule, making 2-(tert-Butyl)-6-methylpyrimidin-4-amine a valuable compound for developing new medications.

Catalysis

The tert-butyl group’s ability to influence the reactivity of adjacent functional groups makes 2-(tert-Butyl)-6-methylpyrimidin-4-amine a candidate for use in catalytic systems. It can be employed to create catalysts that facilitate various chemical reactions, potentially improving efficiency and selectivity .

Biopharmaceutical Formulations

This compound has potential applications in biopharmaceutical formulations. Its structural features may be explored to enhance the solubility of hydrophobic drugs or to act as a stabilizer in certain formulations, contributing to the development of more effective and stable therapeutic agents .

Material Science

In material science, 2-(tert-Butyl)-6-methylpyrimidin-4-amine can be used to synthesize materials with specific properties. For example, it could be incorporated into polymers to create materials with desired thermal or chemical resistance .

Optoelectronics

The electronic properties of the tert-butyl group can be harnessed in the field of optoelectronics. Compounds like 2-(tert-Butyl)-6-methylpyrimidin-4-amine may be used to develop materials for electronic devices that require specific charge transfer or light-emitting properties .

Environmental Chemistry

In environmental chemistry, the tert-butyl group’s reactivity can be utilized to degrade pollutants or synthesize compounds that are less harmful to the environment. This compound could play a role in creating greener chemical processes and materials .

Biochemistry

Lastly, the tert-butyl group is significant in biochemistry for its role in biosynthetic and biodegradation pathways2-(tert-Butyl)-6-methylpyrimidin-4-amine could be studied to understand these biological processes better or to design biomimetic systems .

properties

IUPAC Name

2-tert-butyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJUJWITMMOAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695979
Record name 2-tert-Butyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)-6-methylpyrimidin-4-amine

CAS RN

1250621-57-8
Record name 2-tert-Butyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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